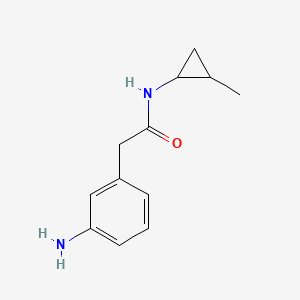![molecular formula C11H18N2O3 B7555591 N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7555591.png)
N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide, commonly known as 5-OP, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 5-OP is not fully understood. However, it has been suggested that it may act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 5-OP has a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its analgesic and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-OP in lab experiments is its potential therapeutic applications. It has been shown to have a number of pharmacological effects, which make it a promising candidate for further research. However, one of the limitations of using 5-OP is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions that could be pursued in the study of 5-OP. One area of research could focus on its potential use in the treatment of neurodegenerative diseases. Another area of research could focus on its potential use in cancer therapy. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 5-OP and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 5-OP has been reported using various methods. One of the most commonly used methods involves the reaction of cyclopentylamine with 2-pyrrolidone-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with formaldehyde and hydroxylamine to obtain 5-OP. Other methods involve the use of different starting materials and coupling agents.
Applications De Recherche Scientifique
5-OP has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 5-OP has been investigated for its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-7-11(5-1-2-6-11)13-10(16)8-3-4-9(15)12-8/h8,14H,1-7H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCLDYPXVAVOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NC(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide](/img/structure/B7555516.png)
![3-[[[2-(3-Chlorophenyl)acetyl]amino]methyl]benzoic acid](/img/structure/B7555520.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(3-aminophenyl)ethanone](/img/structure/B7555528.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555531.png)

![2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7555553.png)

![2-(3-chlorophenyl)-N-[(4S)-4-methoxypyrrolidin-3-yl]acetamide](/img/structure/B7555570.png)
![4-Methoxy-2-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]butanoic acid](/img/structure/B7555578.png)
![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555582.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7555587.png)
![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)

